

"N-(2-cyanoethyl)glycine" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-cyanoethyl)glycine**

Cat. No.: **B018384**

[Get Quote](#)

An In-depth Technical Guide to N-(2-cyanoethyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanoethyl)glycine is a derivative of the simplest proteinogenic amino acid, glycine. Its structure incorporates a cyanoethyl group on the amine nitrogen, rendering it a valuable bifunctional molecule in organic synthesis. This guide provides a comprehensive overview of its molecular structure, chemical properties, a detailed synthesis protocol, and its primary applications in research and development. While not directly implicated in known biological signaling pathways, its role as a synthetic precursor is of significant interest to the scientific community.

Molecular Structure and IUPAC Name

The chemical structure of **N-(2-cyanoethyl)glycine** consists of a glycine backbone with a 2-cyanoethyl group attached to the nitrogen atom.

IUPAC Name: 2-(2-cyanoethylamino)acetic acid[1]

Molecular Formula: C₅H₈N₂O₂[1]

Canonical SMILES: C(C(=O)O)NCCC#N

InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **N-(2-cyanoethyl)glycine** is presented below. This data is crucial for its identification, handling, and application in experimental settings.

Property	Value	Reference
Molecular Weight	128.13 g/mol	[1]
Appearance	White solid/powder or flakes	
Melting Point	188-193 °C	
Boiling Point (estimated)	237.54 °C	
Flash Point	161.3 °C	
Density (estimated)	1.2864 g/cm³	
Solubility	Soluble in water and ethanol.	
CAS Number	3088-42-4	[1]

Experimental Protocols

Synthesis of **N-(2-cyanoethyl)glycine** via Cyanoethylation of Glycine

The synthesis of **N-(2-cyanoethyl)glycine** can be achieved through the Michael addition of glycine to acrylonitrile. This reaction, a form of N-alkylation, is typically carried out under basic conditions. The following is a representative experimental protocol adapted from general procedures for the cyanoethylation of amino acids.

Materials:

- Glycine

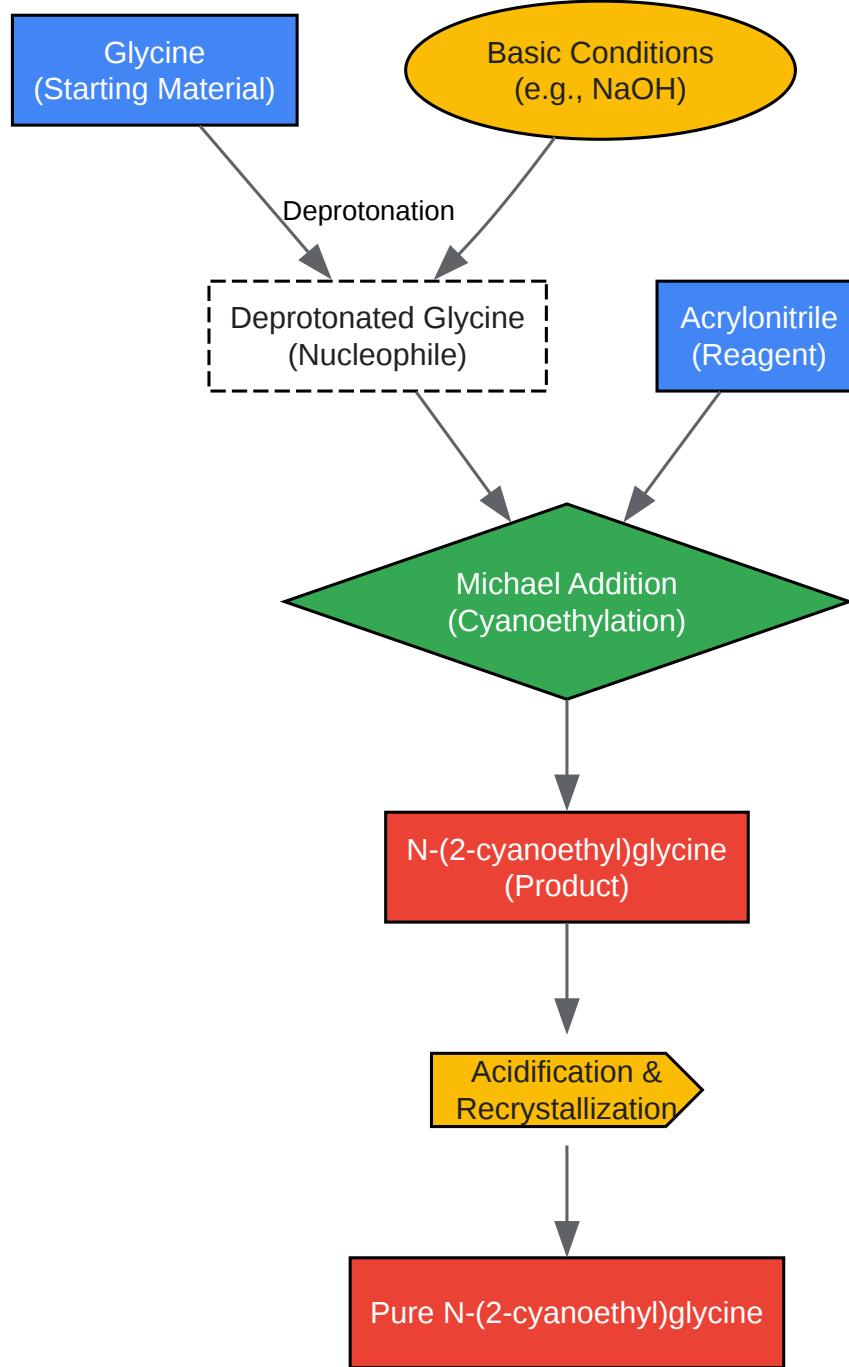
- Acrylonitrile
- Sodium hydroxide (NaOH) or other suitable base
- Distilled water
- Hydrochloric acid (HCl) for acidification
- Ethanol for recrystallization
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- pH meter or pH indicator strips

Procedure:

- Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycine in a suitable amount of distilled water. A slight excess of water is recommended to ensure complete dissolution.
- Basification: To the glycine solution, add a catalytic amount of a base, such as sodium hydroxide, to raise the pH to approximately 8-9. The basic conditions deprotonate the amino group of glycine, increasing its nucleophilicity.
- Addition of Acrylonitrile: While stirring the basic glycine solution, slowly add an equimolar amount of acrylonitrile dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
- Reaction: After the addition of acrylonitrile is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Neutralization and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxylate group and precipitate the **N-(2-cyanoethyl)glycine** product.

- Purification: Collect the precipitated solid by filtration and wash it with cold water to remove any unreacted starting materials and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure **N-(2-cyanoethyl)glycine**.
- Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy (^1H and ^{13}C), and mass spectrometry.

Applications in Research and Development


N-(2-cyanoethyl)glycine primarily serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, allows for a variety of subsequent chemical transformations.

- Precursor to Unnatural Amino Acids: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a route to novel amino acid structures.
- Building Block for Heterocycles: The reactive functional groups of **N-(2-cyanoethyl)glycine** can be utilized in the synthesis of various nitrogen-containing heterocyclic compounds.
- Peptide Nucleic Acid (PNA) Research: While **N-(2-cyanoethyl)glycine** itself is not a direct component of PNAs, its structural relative, N-(2-aminoethyl)glycine (AEG), forms the backbone of these synthetic DNA analogs. Research into the prebiotic synthesis of AEG often considers pathways that could involve related cyano-derivatives.

Synthetic Workflow and Logical Relationships

The synthesis of **N-(2-cyanoethyl)glycine** from glycine and acrylonitrile is a straightforward yet illustrative example of a key organic reaction. The following diagram outlines the logical flow of this synthetic process.

Synthetic Workflow for N-(2-cyanoethyl)glycine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-(2-cyanoethyl)glycine**.

Conclusion

N-(2-cyanoethyl)glycine is a synthetically important molecule with a well-defined structure and properties. While it does not appear to have a direct role in biological signaling, its utility as a chemical building block makes it a compound of interest for synthetic chemists and researchers in drug discovery and materials science. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its chemical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2-cyanoethyl)glycine | C5H8N2O2 | CID 76526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["N-(2-cyanoethyl)glycine" molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018384#n-2-cyanoethyl-glycine-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com